MAO-B Selective Inhibition Profile
In recombinant human monoamine oxidase inhibition assays using kynuramine as substrate, 3,7-dibromo-4-hydroxyquinoline demonstrates an IC50 of 471 nM for MAO-B compared to 57,300 nM for MAO-A, yielding a selectivity index (MAO-A/MAO-B) of 122 [1]. This contrasts with unsubstituted 4-hydroxyquinoline, which is a known fluorescent metabolic product of the assay but lacks inherent MAO inhibitory activity at comparable concentrations [2]. The presence of bromine atoms at C3 and C7 is thus directly responsible for conferring both potency and selectivity toward the MAO-B isoform.
| Evidence Dimension | MAO-B vs. MAO-A inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 471 nM; MAO-A IC50 = 57,300 nM; Selectivity Index = 122 |
| Comparator Or Baseline | 4-Hydroxyquinoline (no MAO inhibitory activity at assay-relevant concentrations) |
| Quantified Difference | 122-fold selectivity for MAO-B over MAO-A; >100-fold increase in MAO-B potency compared to unsubstituted 4-hydroxyquinoline baseline |
| Conditions | Recombinant human MAO-A and MAO-B expressed in insect cell microsomes; kynuramine substrate conversion to 4-hydroxyquinoline measured fluorometrically |
Why This Matters
This selectivity profile enables researchers to interrogate MAO-B-specific pathways without confounding MAO-A inhibition, a critical requirement for neurodegeneration and Parkinson's disease target validation studies.
- [1] BindingDB. (n.d.). BDBM50402324 (CHEMBL2206099): Affinity Data for MAO-A (IC50 = 5.73E+4 nM) and MAO-B (IC50 = 471 nM). University of California, San Diego. View Source
- [2] Parikh, S. et al. (2002). 4-Hydroxyquinoline as a Fluorescent MAO Assay Product. Bio-Protocol. View Source
